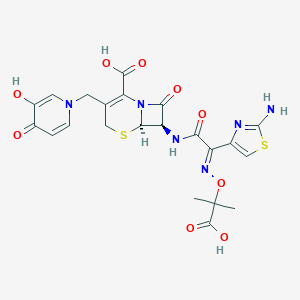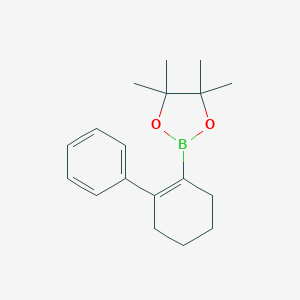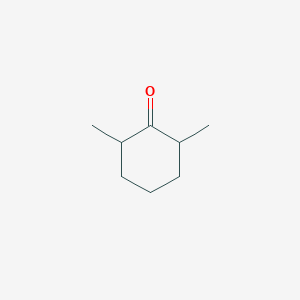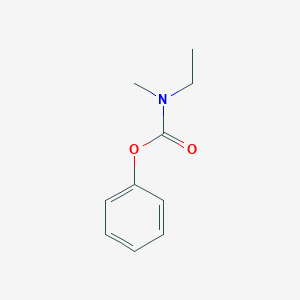![molecular formula C24H33N5O3 B152370 (2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 1036959-23-5](/img/structure/B152370.png)
(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex molecule with multiple functional groups, including a cyanopyrrolidine moiety, an adamantyl group, and a pyrrolidine-2-carbonitrile structure. It is likely to be a synthetic molecule designed for biological activity, given the presence of these functional groups which are often seen in pharmaceuticals.
Synthesis Analysis
The synthesis of such a molecule would likely involve multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the cyanopyrrolidine group. The adamantyl group could be introduced through a reaction with an adamantyl-containing reagent. The final carbonitrile group could be added through a nitrile-forming reaction. The stereoselectivity of the synthesis is crucial, as indicated by the (2S) configuration mentioned in the compound's name. This suggests that chiral synthesis methods or chiral resolution techniques would be necessary to achieve the desired stereochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by its multiple rings, including the pyrrolidine and adamantane structures, which would contribute to its three-dimensional conformation. The presence of the hydroxy group on the adamantyl moiety could lead to hydrogen bonding, potentially affecting the molecule's binding to biological targets. The nitrile group would contribute to the molecule's polarity and could be involved in additional chemical reactions .
Chemical Reactions Analysis
The compound's functional groups suggest it could undergo various chemical reactions. The nitrile group could be hydrolyzed to form a carboxylic acid or reduced to an amine. The hydroxy group on the adamantyl moiety could participate in esterification or etherification reactions. The pyrrolidine rings could undergo N-alkylation or acylation, depending on the reaction conditions and the presence of suitable electrophiles .
Physical and Chemical Properties Analysis
The physical properties of this compound would likely include a high melting point due to the rigid structure imparted by the adamantane group. Its solubility would depend on the solvent, with likely higher solubility in polar organic solvents due to the presence of the nitrile and hydroxy groups. The chemical properties would include reactivity associated with the nitrile and hydroxy groups, as well as the potential for the molecule to act as a ligand for metal ions or as an inhibitor for enzymes, given the structural complexity and presence of multiple functional groups .
Relevant Case Studies
While the specific compound has not been directly referenced in the provided papers, similar structures have been studied for their biological activity. For instance, the synthesis of 3-(2-adamantyl)pyrrolidines has been explored for activity against influenza A virus, indicating that the adamantyl group is a significant pharmacophore for antiviral activity . Additionally, the synthesis of various pyrrolidine derivatives has been investigated for their potential as enzyme inhibitors, which could be relevant for the compound .
科学的研究の応用
-
Chemical Synthesis
-
Organic Chemistry
- Application : A related compound, 2-aryl substituted pyrrolinium salts, has been used for the synthesis of isolable carbon-based radicals .
- Method : The synthesis involves a direct, easy, and convenient method for the synthesis of 2-aryl substituted pyrrolinium salts without using cyclic (alkyl) (amino)carbene (CAAC) as a precursor. These cations can be reduced to the corresponding radicals .
- Results : The influence of the aryl substituent at the C-2 position on radical stabilization and dimerization has been investigated .
-
Enamine Formation
-
Chemical Storage
-
Anticancer Research
- Application : A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Some of the derivatives were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib .
-
Acid-Catalyzed Processes
-
Chemical Storage
-
Anticancer Research
- Application : A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Some of the derivatives were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib .
-
Acid-Catalyzed Processes
Safety And Hazards
There is no specific safety and hazard information available for this compound in the retrieved papers.
将来の方向性
There is no specific future direction mentioned for this compound in the retrieved papers. However, the development of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M suggests potential future directions in cancer treatment1.
特性
IUPAC Name |
(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O3/c25-12-19-3-1-5-28(19)21(30)14-27(15-22(31)29-6-2-4-20(29)13-26)23-8-17-7-18(9-23)11-24(32,10-17)16-23/h17-20,32H,1-11,14-16H2/t17?,18?,19-,20-,23?,24?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWUDDDAHPQAQV-SLICPZRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN(CC(=O)N2CCCC2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN(CC(=O)N2CCC[C@H]2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,2'S)-1,1'-(2,2'-((3-Hydroxyadamantan-1-yl)azanediyl)bis(acetyl))bis(pyrrolidine-2-carbonitrile) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














